N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine
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Overview
Description
N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a methoxy group attached to a phenol ring, linked to a propan-2-ylidene group with a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine typically involves the reaction of 4-methoxyphenol with propan-2-one in the presence of hydroxylamine hydrochloride. The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst. The reaction mixture is heated to promote the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like halides or alkyl groups can substitute the hydroxylamine group.
Major Products Formed:
Oxidation: Formation of corresponding oximes or nitro compounds.
Reduction: Production of amines or amides.
Substitution: Generation of various substituted hydroxylamines or ethers.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of oximes and nitro compounds. It serves as a building block for more complex molecules.
Biology: N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism by which N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate enzyme activity, inhibit oxidative stress, and influence cellular signaling pathways.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)ethanol: Similar structure but lacks the hydroxylamine group.
1-(4-Methoxyphenyl)ethanol: Similar phenolic structure but different functional group.
4-Methoxybenzenamide: Contains a similar methoxy group but different amide functionality.
Uniqueness: N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine stands out due to its unique combination of the methoxy group, propan-2-ylidene moiety, and hydroxylamine group. This combination provides distinct chemical and biological properties that are not found in the listed similar compounds.
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Properties
CAS No. |
89763-98-4 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenoxy)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-8(11-12)7-14-10-5-3-9(13-2)4-6-10/h3-6,12H,7H2,1-2H3 |
InChI Key |
UATGDCZHQQPNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)COC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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